![molecular formula C18H25N3O3S B5527087 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of heterocyclic compounds like pyrazines, pyridines, and their derivatives are of significant interest in organic chemistry due to their presence in numerous biologically active molecules and potential applications in pharmaceuticals. These compounds often exhibit a wide range of chemical and physical properties, making them suitable for various applications, including as building blocks in organic synthesis and as key components in medicinal chemistry.
Synthesis Analysis
The synthesis of heterocyclic compounds typically involves multi-step chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the synthesis of pyrazolopyrimidines involves the reaction of dimethylaminovinyl derivatives with hydrazine hydrate, followed by treatment with dimethyl sulfate to yield N-methyl derivatives, showcasing the complexity and precision required in such synthetic pathways (Chimichi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications across various domains, including pharmaceuticals and materials science. For instance, studies have reported on the synthesis of new heterocycles based on pyrazole, pyridine, and pyrimidine frameworks, exploring their antimicrobial activities and potential as building blocks for more complex molecules (El‐Emary, Al-muaikel, & Moustafa, 2002), (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996). These studies underscore the importance of heterocyclic compounds in medicinal chemistry, highlighting their versatility and potential for creating new therapeutic agents.
Application in Medicinal Chemistry
The development and functionalization of heterocyclic compounds have significant implications for medicinal chemistry. The synthesis of compounds with pyrazole, pyridine, and pyrimidine scaffolds demonstrates the ongoing efforts to explore these molecules' biological activities and therapeutic potential. For example, research on fused pyrazoles and their derivatives has investigated their antimicrobial and antiviral properties, suggesting these compounds as candidates for drug development (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).
Eigenschaften
IUPAC Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)4-5-20-6-7-21(17-12-25(23,24)11-16(17)20)18(22)15-8-14(3)9-19-10-15/h4,8-10,16-17H,5-7,11-12H2,1-3H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZVZPYQNLVIV-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methylpyridin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.